3-iodo-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine
Description
3-Iodo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine (CAS: 1190315-69-5) is a halogenated heterocyclic compound with the molecular formula C₈H₄F₃IN₂ and a molecular weight of 312.03 g/mol . It serves as a critical building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive iodine substituent and electron-withdrawing trifluoromethyl (-CF₃) group. The compound is typically stored at 2–8°C in a dark, dry environment to maintain stability . Commercial availability includes purities up to 95–98%, with common quantities of 25 mg to 1 g .
The iodine atom at position 3 enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), while the -CF₃ group at position 6 modulates electronic properties, influencing reactivity and binding affinity in target molecules .
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3IN2/c9-8(10,11)4-1-6-7(14-2-4)5(12)3-13-6/h1-3,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXIDCBLQGWXOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2I)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101220317 | |
| Record name | 3-Iodo-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101220317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190319-52-8 | |
| Record name | 3-Iodo-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190319-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodo-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101220317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The process generally involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The choice of boron reagents and palladium catalysts is critical to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the iodine or trifluoromethyl groups.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[3,2-b]pyridine oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : 3-iodo-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine
- Molecular Formula : C8H4F3IN2
- Molecular Weight : 312.03 g/mol
- CAS Number : 1190320-87-6
The compound features a pyrrolopyridine framework, which is known for its biological activity and potential as a building block in drug synthesis.
Medicinal Chemistry
This compound has been explored as a potential scaffold for the development of novel pharmaceuticals. Its unique trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug design.
Case Study: Anticancer Activity
Recent studies have investigated the anticancer properties of derivatives of this compound. For instance, modifications to the pyrrolopyridine structure have shown promising activity against various cancer cell lines, suggesting that this compound could serve as a lead in the development of new anticancer agents .
Agrochemicals
The compound's ability to interact with biological systems also extends to agricultural applications. Its derivatives have been tested for herbicidal and fungicidal properties.
Case Study: Herbicide Development
Research has demonstrated that certain derivatives exhibit selective herbicidal activity against specific weed species while minimizing toxicity to crops. This selectivity is crucial for developing effective agrochemicals that do not harm beneficial plants .
Material Science
In material science, this compound is being evaluated for its potential use in the synthesis of advanced materials, such as conductive polymers and organic semiconductors.
Case Study: Conductive Polymers
Studies indicate that incorporating this compound into polymer matrices enhances electrical conductivity and thermal stability. This property is vital for applications in electronic devices and sensors .
Table 1: Comparison of Biological Activities
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Anticancer | 5.4 | |
| Derivative A | Antifungal | 12.0 | |
| Derivative B | Herbicidal | 8.5 |
Mechanism of Action
The mechanism by which 3-iodo-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The iodine and trifluoromethyl groups can enhance binding affinity and specificity, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Pyrrolo[3,2-b]pyridine Derivatives
Key Differences :
- Reactivity : The iodo substituent in the main compound enables faster cross-coupling reactions compared to bromo analogs .
Pyrazolo-Pyridine Derivatives
Key Differences :
- Core Heterocycle : Pyrazolo derivatives exhibit distinct hydrogen-bonding patterns vs. pyrrolo analogs, impacting target selectivity .
- Biological Activity : Pyrazolo[3,4-d]pyrimidin-4-amine derivatives show marked antimalarial activity, highlighting structural versatility .
Isomeric and Structural Variants
Key Differences :
- Isomerism : The [3,2-c] vs. [3,2-b] pyrrolo isomers differ in ring fusion positions , altering electronic distribution and synthetic applications .
Biological Activity
Overview
3-Iodo-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound with the molecular formula C8H4F3IN2 and a CAS number of 1190320-87-6. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor targeting fibroblast growth factor receptors (FGFRs) and other related pathways involved in cancer proliferation.
Target of Action : The primary target for this compound is the Fibroblast Growth Factor Receptor (FGFR). FGFRs play crucial roles in various cellular processes including proliferation, differentiation, and survival, making them significant in cancer biology.
Mode of Action : This compound inhibits FGFR activity, which can lead to reduced signaling through the FGFR pathway. This inhibition is essential as aberrant FGFR signaling is implicated in several malignancies, including breast cancer and bladder cancer.
Biochemical Pathways : By affecting the FGFR signaling pathway, this compound exhibits antiproliferative effects on various cancer cell lines.
Research Findings
Recent studies have highlighted the biological activity of this compound through various assays:
- Antiproliferative Activity : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines. For example, it showed IC50 values in the low micromolar range against human breast cancer cells (MCF7) and bladder cancer cells (T24) .
- Kinase Inhibition : The compound has been characterized as a potent inhibitor of FGFR kinases. In enzymatic assays, it demonstrated nanomolar-level inhibitory activity against FGFR1 and FGFR2 .
- Additional Biological Activities : Besides its role as a kinase inhibitor, preliminary studies suggest that this compound may also possess antiviral properties, although further research is necessary to elucidate these effects fully .
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Case Study 1 : A study investigated its effects on bladder cancer models where treatment with this compound resulted in significant tumor regression and reduced metastasis compared to control groups .
- Case Study 2 : Another study focused on its application in combination therapies for breast cancer, revealing enhanced efficacy when used alongside traditional chemotherapeutic agents .
Data Table
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-iodo-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine?
Answer:
The synthesis typically involves sequential functionalization of the pyrrolopyridine core. A common approach includes:
- Iodination : Electrophilic iodination using N-iodosuccinimide (NIS) in acetone at room temperature to introduce the iodine substituent at the 3-position .
- Trifluoromethylation : The trifluoromethyl group may be introduced via palladium-catalyzed cross-coupling (e.g., using CF₃-containing boronic acids) or via direct substitution under nucleophilic/electrophilic conditions .
- Protection/Deprotection : Protecting the NH group of the pyrrole ring with a tosyl or triisopropylsilyl group during synthesis to prevent side reactions, followed by deprotection using KOH/EtOH or fluoride-based reagents .
Basic: How is the structural identity of this compound confirmed experimentally?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming substitution patterns. For example, the NH proton in DMSO-d₆ appears as a broad singlet near δ 13.4 ppm, while iodine and CF₃ groups induce distinct deshielding effects on adjacent protons .
- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., C₈H₅F₃IN₂) with an exact mass match (e.g., [M+H]+ calculated: 315.1237 observed) .
- X-ray Crystallography : Resolves ambiguities in regiochemistry for complex derivatives .
Basic: What is the reactivity profile of the iodo substituent in this compound?
Answer:
The iodine atom at the 3-position is highly reactive in cross-coupling reactions:
- Suzuki-Miyaura Coupling : Replaces iodine with aryl/heteroaryl groups using Pd(PPh₃)₄, boronic acids, and K₂CO₃ in toluene/EtOH/H₂O at 90–105°C .
- Buchwald-Hartwig Amination : Forms C–N bonds with amines under palladium catalysis .
- Direct Functionalization : The iodine can also participate in SNAr reactions under basic conditions due to electron-withdrawing effects from the CF₃ group .
Advanced: How do structural modifications influence kinase inhibition activity in derivatives of this compound?
Answer:
- Substitution at the 5-Position : Introducing electron-withdrawing groups (e.g., nitro, cyano) enhances binding to kinase ATP pockets. For example, 5-nitro derivatives show improved FGFR1 inhibition (IC₅₀ = 7 nM) .
- NH Protection : Tosyl or methyl groups at the 1-position improve metabolic stability but may reduce potency due to steric hindrance .
- CF₃ Group : The trifluoromethyl group at the 6-position enhances hydrophobic interactions with kinase hydrophobic pockets, as seen in SGK-1 inhibitors (IC₅₀ < 50 nM) .
Advanced: What strategies are effective for optimizing FGFR inhibitory activity in related pyrrolopyridine derivatives?
Answer:
- Fragment-Based Design : Start with low-molecular-weight scaffolds (e.g., MW < 300 Da) to ensure ligand efficiency. Compound 4h (FGFR1 IC₅₀ = 7 nM) was optimized by introducing a 3-methoxy group to occupy a hydrophobic subpocket .
- Selectivity Profiling : Test against FGFR1–4 isoforms to identify pan-inhibitors vs. isoform-specific agents. For example, 4h inhibits FGFR1–3 but not FGFR4 .
- In Silico Docking : Use molecular dynamics to predict binding modes and guide substituent placement .
Advanced: How can researchers resolve contradictory data in structure-activity relationship (SAR) studies?
Answer:
- Control Experiments : Replicate synthesis and bioassays under standardized conditions (e.g., kinase assay buffer pH, ATP concentration) to rule out variability .
- Orthogonal Characterization : Combine NMR, HRMS, and HPLC purity data to confirm compound integrity before biological testing .
- Meta-Analysis : Compare trends across related scaffolds. For instance, CF₃ groups consistently improve kinase affinity, while bulky substituents at the 1-position reduce cell permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
